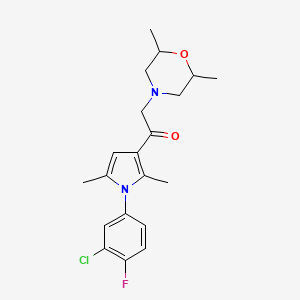
1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone is a useful research compound. Its molecular formula is C20H24ClFN2O2 and its molecular weight is 378.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone , also known by its CAS number 315710-83-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H12ClFNO, with a molecular weight of approximately 300.16 g/mol. The structure features a pyrrole ring and a morpholino group, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and immunology. Key findings include:
- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that derivatives containing pyrrole structures can suppress tumor growth by inducing apoptosis in cancer cells .
- Monoclonal Antibody Production : Similar compounds have been reported to enhance monoclonal antibody production in cell cultures. The mechanism involves modulation of glucose metabolism and ATP production, which are crucial for cell viability and productivity during antibody synthesis .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens, although further research is needed to elucidate the specific mechanisms involved.
Case Studies
A notable study investigated the effects of pyrrole derivatives on monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells. The results indicated that the addition of pyrrole-based compounds led to a significant increase in cell-specific productivity and final antibody concentration compared to control conditions. Specifically, the productivity improved from 7.1 pg/cell/day to 11 pg/cell/day under optimized conditions with the compound .
The biological activity of this compound appears to be linked to its ability to modulate metabolic pathways within cells:
- Cell Metabolism : The compound enhances glucose uptake and ATP synthesis, which are vital for maintaining cellular functions during high-demand processes such as antibody production .
- Apoptosis Induction : The presence of chlorinated phenyl groups is thought to contribute to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function .
Data Tables
Propiedades
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN2O2/c1-12-7-17(20(25)11-23-9-13(2)26-14(3)10-23)15(4)24(12)16-5-6-19(22)18(21)8-16/h5-8,13-14H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHGGSZZLWYIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














